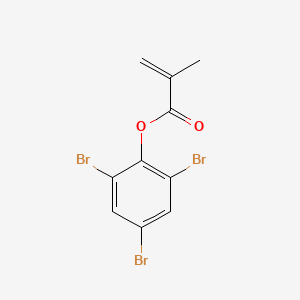

2,4,6-Tribromophenyl methacrylate

説明

Significance of Brominated Methacrylate (B99206) Monomers in Polymer Science

Brominated methacrylate monomers are a class of specialty chemicals crucial for developing advanced polymeric materials. The incorporation of bromine atoms into the monomer structure is a well-established strategy for enhancing several key properties of the resulting polymers. Primarily, the high bromine content contributes significantly to the flame retardancy of the material. polysciences.compolysciences.com This makes them valuable components in the formulation of plastics, coatings, and resins used in sectors where fire safety is paramount, such as construction and electronics. polysciences.compolysciences.com

Beyond flame resistance, these monomers can improve the thermal stability and chemical resistance of polymers. polysciences.com Another important characteristic derived from the presence of the heavy bromine atoms is a high refractive index. Polymers incorporating brominated monomers, such as the acrylate (B77674) analogue 2,4,6-tribromophenyl (B11824935) acrylate (TBPA), are suitable for applications requiring high refractive index polymers (n ~ 1.60). polysciences.comspecialchem.comspecialchem.com The methacrylate group allows for polymerization and copolymerization, enabling chemists to tailor the final properties of the polymer, such as its glass transition temperature, flexibility, and mechanical strength. specialchem.com

Research Context and Historical Perspectives of 2,4,6-Tribromophenyl Methacrylate Studies

The study of this compound and its polymers has a documented history in academic literature. Early research focused on the synthesis of the monomer and its incorporation into polymers to study their fundamental properties. The synthesis of TBPMA can be achieved through a Schotten-Baumann reaction, reacting methacryloyl chloride with 2,4,6-tribromophenol (B41969). tandfonline.com

A notable study from 1985 investigated the free-radical terpolymerization of TBPMA with styrene (B11656) and acrylonitrile (B1666552) in both aqueous emulsion and solution. tandfonline.com This research provided detailed kinetic information and demonstrated that the experimental terpolymerization data aligned well with theoretical values calculated from the Alfrey-Goldfinger equation. tandfonline.com A key outcome of this work was the characterization of the thermal stability and flammability of the resulting terpolymers, confirming the positive influence of the TBPMA monomer in reducing flammability. tandfonline.com Such studies laid the groundwork for understanding how TBPMA behaves in polymerization reactions and its effect on the final properties of the copolymers.

Current Challenges and Emerging Research Frontiers in Poly(this compound) Science

While the flame-retardant properties of poly(this compound) (PTBPMA) are well-recognized, current research is aimed at addressing new challenges and exploring novel applications. A significant area of focus is the synthesis of well-defined copolymers to achieve a precise balance of properties. For example, the copolymerization of TBPMA with monomers like glycidyl (B131873) methacrylate introduces reactive epoxy groups, allowing for further post-polymerization modification. sigmaaldrich.com

A primary challenge lies in controlling the polymer architecture. Modern controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP), are being employed for protected methacrylate monomers to create polymers with well-defined structures and narrow molecular weight distributions. uni-bayreuth.de The application of these advanced techniques to TBPMA could lead to the creation of novel block copolymers with precisely engineered segments, combining the properties of PTBPMA with those of other polymers.

Emerging research frontiers include the development of advanced optical materials. The high refractive index imparted by the brominated structure makes PTBPMA and its copolymers promising candidates for applications in optics and photonics. specialchem.comspecialchem.com Furthermore, there is ongoing interest in creating new polymeric architectures, such as amphiphilic block copolymers, which could find use in fields ranging from nanotechnology to biomedical applications. uni-bayreuth.deacs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2,4,6-tribromophenyl) 2-methylprop-2-enoate | nih.gov |

| Molecular Formula | C₁₀H₇Br₃O₂ | nih.gov |

| Molecular Weight | 398.87 g/mol | nih.gov |

| CAS Number | 37721-71-4 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChIKey | HAYWJKBZHDIUPU-UHFFFAOYSA-N | uni.lu |

Copolymerization Data of 2,4,6-Tribromophenyl Acrylate (TBPA) and Glycidyl Methacrylate (GMA)

The following table presents data from a 1992 study on the copolymerization of 2,4,6-tribromophenyl acrylate (TBPA), an analogue of TBPMA, with glycidyl methacrylate (GMA). This illustrates the type of research conducted to understand the reactivity of related brominated monomers.

| Feed Composition (Mole Fraction) | Copolymer Composition (Mole Fraction) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |

| TBPA | GMA | TBPA | GMA | |

| 0.109 | 0.891 | 0.196 | 0.804 | 24254 |

| 0.212 | 0.788 | 0.276 | 0.724 | 37734 |

| 0.420 | 0.580 | 0.447 | 0.553 | 37262 |

| 0.517 | 0.483 | 0.608 | 0.392 | 34902 |

| 0.612 | 0.388 | 0.728 | 0.272 | 34281 |

| 0.818 | 0.182 | 0.832 | 0.168 | 53500 |

| Data adapted from a study on the acrylate analogue, TBPA. Source: Journal of Polymer Science Part A: Polymer Chemistry, 1992. researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

(2,4,6-tribromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYWJKBZHDIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191160 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37721-71-4 | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Monomer Analysis of 2,4,6 Tribromophenyl Methacrylate

Strategies for 2,4,6-Tribromophenyl (B11824935) Methacrylate (B99206) Synthesis

The primary and most well-documented method for synthesizing 2,4,6-Tribromophenyl methacrylate (TBPMA) is through the esterification of 2,4,6-Tribromophenol (B41969). This approach is favored for its directness and relatively high yields.

Esterification Reactions with 2,4,6-Tribromophenol

The synthesis of this compound is commonly achieved through the esterification of 2,4,6-tribromophenol with methacryloyl chloride. google.com This reaction involves the nucleophilic attack of the hydroxyl group of the phenol (B47542) on the carbonyl carbon of the acid chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. To drive the reaction to completion and neutralize the HCl formed, a base such as pyridine (B92270) or triethylamine (B128534) is often employed. niscpr.res.in

A typical laboratory-scale synthesis involves dissolving 2,4,6-tribromophenol in a suitable solvent, followed by the dropwise addition of methacryloyl chloride in the presence of a base. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). niscpr.res.in Upon completion, the product is isolated through a workup procedure that usually involves washing with aqueous solutions to remove unreacted starting materials and the base, followed by drying and purification, often by recrystallization or column chromatography. rsc.org

C₆H₂Br₃OH + CH₂=C(CH₃)COCl → C₁₀H₇Br₃O₂ + HCl

Industrial-scale preparation may involve a three-step process: preparation of methacryloyl chloride, synthesis of tribromophenol, and finally the esterification reaction under optimized conditions to maximize the conversion rate and reduce costs. google.com

Alternative Synthetic Routes and Precursor Chemistry

While direct esterification is the most common route, alternative strategies for the synthesis of this compound can be envisaged, primarily focusing on the synthesis of the key precursors, 2,4,6-tribromophenol and methacryloyl chloride.

Precursor Synthesis: 2,4,6-Tribromophenol

2,4,6-Tribromophenol is typically synthesized by the bromination of phenol. This electrophilic aromatic substitution reaction involves treating phenol with an excess of bromine in a suitable solvent. The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the substitution of bromine atoms at the 2, 4, and 6 positions of the aromatic ring.

Precursor Synthesis: Methacryloyl Chloride

Methacryloyl chloride can be prepared from methacrylic acid. Common methods include reacting methacrylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These reagents convert the carboxylic acid group into the more reactive acid chloride. To prevent unwanted polymerization of the methacrylate functional group during synthesis and storage, a polymerization inhibitor is often added. researchgate.net A patent describes a method for producing (meth)acryloyl chloride by reacting (meth)acrylic acid with thionyl chloride under positive pressure, which helps to remove the hydrogen chloride byproduct. google.com

Alternative esterification methods reported for phenols, in general, could potentially be adapted for the synthesis of TBPMA. These include using different coupling reagents or catalysts to facilitate the reaction between 2,4,6-tribromophenol and methacrylic acid directly, thus avoiding the need to first synthesize the acid chloride. For instance, methods employing dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) are known to promote esterification. researchgate.net Another approach involves the use of solid acid catalysts like TiO2 under solvent-free conditions, which has been shown to be effective for the esterification of phenols with acid chlorides. niscpr.res.in

Spectroscopic and Chromatographic Characterization of this compound Monomer

The structural integrity and purity of the synthesized this compound monomer are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: Proton NMR provides valuable information about the different types of protons present in the TBPMA molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the methacrylate group. The two aromatic protons on the tribromophenyl ring typically appear as a singlet in the aromatic region of the spectrum. researchgate.net The methacrylate group will exhibit signals for the two vinyl protons and the methyl protons. The chemical shifts (δ) for these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The spectrum of TBPMA will show signals corresponding to the carbonyl carbon of the ester group, the carbons of the aromatic ring (with those bonded to bromine showing characteristic shifts), the vinyl carbons of the methacrylate group, and the methyl carbon. nih.gov

| ¹H NMR | ¹³C NMR |

| Proton Type | Chemical Shift (ppm) |

| Aromatic CH | ~7.7-7.9 |

| Vinyl CH₂ | ~6.3 and ~5.8 |

| Methyl CH₃ | ~2.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the various bonds within its structure. Key expected peaks include:

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

C=C Stretch: An absorption band around 1630-1640 cm⁻¹ due to the carbon-carbon double bond of the methacrylate group.

C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.

Aromatic C-H Stretch: Peaks typically observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Absorptions in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ester) | 1730-1750 |

| C=C (Alkene) | 1630-1640 |

| C-O (Ester) | 1100-1300 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450-1600 |

| C-Br | <800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For this compound (C₁₀H₇Br₃O₂), the expected monoisotopic mass is approximately 395.8 g/mol . nih.gov The mass spectrum will show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of three bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.gov Common fragmentation patterns may involve the loss of the methacrylate group or parts of it.

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₇Br₃O₂ |

| Molecular Weight | ~398.87 g/mol |

| Monoisotopic Mass | ~395.8 g/mol |

| Key Mass Spec Feature | Characteristic isotopic pattern due to three bromine atoms. |

Chromatographic Techniques for Monomer Purity Assessment

The purity of this compound is critical for its effective use in polymerization and other applications, as impurities can significantly alter the properties of the resulting materials. Chromatographic techniques are essential for assessing the purity of the monomer, allowing for the separation, identification, and quantification of the target compound and any impurities. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification of separated components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a particularly suitable method for its analysis. sielc.com

In a typical RP-HPLC setup for this compound, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The monomer, being relatively non-polar, is retained on the column, while more polar impurities will elute earlier.

A specific method for the analysis of this compound involves the use of a Newcrom R1 HPLC column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative chromatography to isolate impurities for further structural analysis. sielc.com

Gas Chromatography (GC)

Gas chromatography is another principal technique for assessing the purity of this compound, with commercial grades of the monomer often specifying a minimum purity of 98.0% as determined by GC. labproinc.com This method is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides detailed information about the identity of the monomer and any potential impurities. The mass spectrum of this compound shows characteristic fragment ions that can be used for its unambiguous identification. nih.gov For instance, the NIST library entry for this compound indicates prominent peaks at m/z 69, 41, and 39. nih.gov Potential impurities that could be identified by GC-MS include unreacted starting materials such as 2,4,6-tribromophenol and by-products from the synthesis process.

The table below summarizes typical chromatographic conditions for the purity assessment of this compound.

| Technique | Column | Mobile/Carrier Phase | Detector | Primary Use | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | Purity assessment and impurity isolation | sielc.com |

| GC | Not specified | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Quantitative purity assessment | labproinc.com |

Homopolymerization Kinetics and Mechanisms of 2,4,6 Tribromophenyl Methacrylate

Free Radical Homopolymerization Studies

The homopolymerization of a methacrylate (B99206) monomer like TBPMA is typically achieved through free-radical polymerization, initiated by the decomposition of a thermal or photoinitiator. researchgate.netsemanticscholar.org This process involves three key stages:

Initiation: A free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), decomposes upon heating or UV exposure to form primary radicals. These highly reactive radicals then attack the vinyl double bond of a TBPMA monomer molecule, creating a monomer radical and initiating the polymerization chain.

Propagation: The newly formed monomer radical adds to another TBPMA monomer, propagating the growing polymer chain. This step repeats rapidly, adding thousands of monomer units in a short period. The rate of propagation is a critical factor determining the final molecular weight of the polymer.

Termination: The growth of a polymer chain is halted by termination reactions. This typically occurs through two primary mechanisms: combination, where two growing radical chains join to form a single, non-reactive polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two separate polymer chains (one with a saturated end and one with an unsaturated end).

Studies on various methacrylate monomers confirm that these fundamental steps govern the polymerization process. researchgate.net The specific rates of these reactions would need to be determined experimentally for TBPMA to create a complete kinetic profile.

Polymerization Rate and Conversion Analysis

The polymerization rate generally increases over the initial phase of the reaction as monomer is consumed. The conversion of monomer to polymer can be tracked over time using techniques like dilatometry, spectroscopy, or gravimetry. For many methacrylate polymerizations, the conversion-time curve shows a characteristic sigmoidal shape, often featuring an autoacceleration phase. wikipedia.org While specific data for TBPMA is unavailable, analysis of related systems shows that the reaction rate and conversion are influenced by factors such as temperature, initiator efficiency, and the presence of solvents or chain transfer agents. researchgate.net

Kinetic Modeling of 2,4,6-Tribromophenyl (B11824935) Methacrylate Homopolymerization

A precise kinetic model for the homopolymerization of TBPMA would require experimental determination of its specific rate coefficients for propagation (kₚ) and termination (kₜ). However, the process can be described by the classical kinetic model of free-radical polymerization.

Rp = kp[M](fkd[I] / kt)1/2

Where:

kp is the propagation rate constant.

kt is the termination rate constant.

kd is the initiator dissociation rate constant.

f is the initiator efficiency.

[M] is the monomer concentration.

[I] is the initiator concentration.

This model shows that the polymerization rate is typically first order with respect to monomer concentration and to the square root of the initiator concentration. researchgate.net More advanced models for methacrylate polymerization also incorporate diffusion-controlled effects, which become significant at higher conversions. capes.gov.br For example, models like the one used for glycidyl (B131873) methacrylate and ethylene (B1197577) dimethacrylate polymerization can estimate apparent activation energy and reaction order, providing a more complete picture of the reaction dynamics. capes.gov.br

Influence of Initiator Concentration on Polymerization Dynamics

The concentration of the initiator has a profound and predictable effect on the dynamics of free-radical polymerization. nih.govmdpi.com Increasing the initiator concentration leads to a higher population of primary radicals. researchgate.net

This has two main consequences:

Decreased Molecular Weight: With more radicals present, the growing chains are more likely to encounter another radical and terminate sooner. This results in shorter polymer chains and, consequently, a lower average molecular weight. mdpi.com

These general relationships, observed across numerous methacrylate polymerization studies, are summarized in the table below.

| Initiator Concentration | Polymerization Rate (Rp) | Average Molecular Weight (Mw) |

| Low | Slower | Higher |

| High | Faster | Lower |

| This table illustrates the general principles of initiator influence on free-radical polymerization. mdpi.comresearchgate.net |

Observation and Analysis of Gel Effect Phenomena

The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon of autoacceleration that is characteristic of the bulk free-radical polymerization of many methacrylates, including the commonly studied methyl methacrylate. wikipedia.org It is highly probable that the bulk homopolymerization of TBPMA would also exhibit this effect.

The gel effect occurs at intermediate to high monomer conversion (typically >20%). wikipedia.org As the polymer is formed, the viscosity of the reaction medium increases significantly. This increase in viscosity severely restricts the mobility of large, growing polymer chains. While small monomer molecules and primary radicals can still diffuse relatively easily, the large polymer radicals find it difficult to move and encounter each other to terminate.

Copolymerization and Terpolymerization Studies Involving 2,4,6 Tribromophenyl Methacrylate

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two different monomers, in this case, TBPMA and a vinyl monomer. The resulting copolymer's properties are dependent on the composition and sequence distribution of the monomer units in the polymer chain, which are in turn governed by the relative reactivities of the monomers.

Research has been conducted on the free-radical copolymerization of 2,4,6-tribromophenyl (B11824935) methacrylate (B99206) with various vinyl monomers. Studies have explored its copolymerization with commercially significant monomers like styrene (B11656) (St) and acrylonitrile (B1666552) (AN). tandfonline.com The synthesis of these copolymers is typically carried out in solution, for instance using dimethylformamide (DMF) as a solvent, or via emulsion polymerization techniques. tandfonline.comtandfonline.com

While specific studies detailing the copolymerization of TBPMA with methyl acrylate (B77674) and methyl methacrylate were not found in the reviewed literature, the principles of radical polymerization suggest that TBPMA can be copolymerized with these monomers as well. The resulting copolymers would be expected to exhibit a combination of the properties of the individual homopolymers, with the added benefit of flame retardancy from the TBPMA units. The exact composition and properties would depend on the reactivity ratios of the specific monomer pair.

The monomer reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios are determined experimentally by polymerizing various initial monomer feed compositions to low conversion and then analyzing the resulting copolymer composition.

Several methods are employed to determine monomer reactivity ratios from experimental data. The Fineman-Ross method is a linearization technique that plots a function of the monomer feed and copolymer compositions to yield a straight line from which r₁ and r₂ can be determined from the slope and intercept. mdpi.com A modification of this is the inverted Fineman-Ross method . frontiersin.org

The Kelen-Tudos method is another graphical linearization method that introduces an arbitrary constant to spread the data points more evenly, often leading to more reliable results. mdpi.com This method is also widely used for its accuracy in analyzing copolymerization data. frontiersin.orgkpi.ua

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict reactivity ratios. It assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. While useful for predictions, it is generally considered less accurate than experimentally determined ratios. tandfonline.com

For the copolymerization of TBPMA (M₁) with styrene (M₂) and acrylonitrile (M₂), reactivity ratios have been determined, indicating how these monomers incorporate into the polymer chain. tandfonline.com The specific values from these studies are presented in the table below.

Table 1: Monomer Reactivity Ratios for Binary Copolymerization Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Type |

| Styrene | Acrylonitrile | 1.10 | 0.12 | Emulsion |

| Styrene | TBPMA | 0.28 | 1.15 | Emulsion |

| Acrylonitrile | TBPMA | 0.18 | 1.28 | Emulsion |

| Styrene | Acrylonitrile | 0.40 | 0.10 | Solution (DMF) |

| Styrene | TBPMA | 0.25 | 0.95 | Solution (DMF) |

| Acrylonitrile | TBPMA | 0.15 | 0.90 | Solution (DMF) |

Data sourced from Janović, Sarić, & Vogl (1985). tandfonline.com

The copolymerization of 2,4,6-tribromophenyl methacrylate with vinyl monomers proceeds via a free-radical chain mechanism. The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate in emulsion systems, to form primary radicals. tandfonline.com These radicals then add to the double bond of a monomer molecule, initiating the polymer chain.

The propagation step involves the sequential addition of monomer molecules to the growing radical chain. In a binary copolymerization of TBPMA (M₁) and a comonomer (M₂), there are four possible propagation reactions, each with its own rate constant:

~M₁• + M₁ → ~M₁M₁• (rate constant k₁₁)

~M₁• + M₂ → ~M₁M₂• (rate constant k₁₂)

~M₂• + M₁ → ~M₂M₁• (rate constant k₂₁)

~M₂• + M₂ → ~M₂M₂• (rate constant k₂₂)

The monomer reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. The values of these ratios dictate the sequence distribution of the monomers in the copolymer chain. For instance, if both r₁ and r₂ are less than 1, the monomers have a tendency to alternate. If r₁ > 1 and r₂ < 1, monomer 1 is more reactive and will tend to form longer sequences of itself.

Termination of the growing polymer chains can occur through combination or disproportionation of two radical chains.

Emulsion polymerization is a significant industrial process for producing polymers, and it has been successfully applied to the copolymerization of TBPMA. tandfonline.comtandfonline.com In a typical emulsion polymerization, the monomers are dispersed in an aqueous phase with the aid of a surfactant, forming micelles. A water-soluble initiator, such as potassium persulfate, is used to generate radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, where polymerization occurs.

This technique offers several advantages, including high polymerization rates, high molecular weight polymers, and good heat transfer. For the copolymerization of TBPMA with styrene and acrylonitrile, aqueous emulsion polymerization has been shown to be an effective method. tandfonline.comtandfonline.com

Terpolymerization Systems

Terpolymerization, the polymerization of three distinct monomers, allows for the creation of polymers with a more complex and tailored set of properties than can be achieved with binary copolymers.

The terpolymerization of this compound with styrene and acrylonitrile has been investigated in both aqueous emulsion and dimethylformamide solution. tandfonline.comtandfonline.com These studies aimed to understand the kinetics of the terpolymerization and to evaluate the properties of the resulting terpolymers.

The experimental data from these terpolymerizations were found to be in good agreement with the theoretical values calculated using the Alfrey-Goldfinger equation, which is a model used to predict the composition of terpolymers based on the reactivity ratios of the constituent binary monomer pairs. tandfonline.com The relationship between the monomer feed and the resulting terpolymer composition can be visualized using a triangular coordinate graph. These studies established the lines of unique composition for each monomer and the lines of binary azeotropic composition for the monomer pairs. While no true azeotropic composition was found for the ternary system, a "pseudo-azeotropic" region was identified. tandfonline.com

The incorporation of TBPMA into the styrene-acrylonitrile copolymer matrix was shown to have a significant influence on the thermal stability and flammability behavior of the resulting terpolymers, highlighting the effectiveness of this approach in producing flame-retardant materials. tandfonline.com

Application of Multicomponent Copolymerization Models (e.g., Alfrey-Goldfinger Equation)

The terpolymerization of this compound (TBPMA) with other monomers, such as styrene (St) and acrylonitrile (AN), has been effectively modeled using multicomponent copolymerization equations. tandfonline.com A key model in this analysis is the Alfrey-Goldfinger equation, which is used to predict the composition of a terpolymer from the initial monomer feed composition. tandfonline.com

In a study by Janović, Sarić, and Vogl, the terpolymerization of TBPMA, St, and AN was conducted in both aqueous emulsion and dimethylformamide (DMF) solution. tandfonline.com The researchers found a strong correlation between the experimentally determined terpolymer compositions and the theoretical values calculated using the Alfrey-Goldfinger equation. This agreement was observed over a broad range of initial monomer compositions and up to high conversion levels. tandfonline.com

The application of this model relies on the monomer reactivity ratios for the three binary monomer pairs involved in the terpolymerization. These ratios, which describe the relative reactivity of a growing polymer chain radical ending in one monomer unit towards adding the same or a different monomer, are crucial for the accuracy of the Alfrey-Goldfinger equation. The reactivity ratios for the monomer pairs St/AN, St/TBPMA, and AN/TBPMA were previously determined and utilized in these calculations. tandfonline.com The specific values depend on the polymerization conditions, such as the solvent used. tandfonline.com

The successful application of the Alfrey-Goldfinger equation in this system demonstrates that the free-radical terpolymerization of this compound with styrene and acrylonitrile follows classical terpolymerization theory. tandfonline.com

Analysis of Monomer Feed and Terpolymer Composition Relationships

The relationship between the monomer feed composition and the resulting terpolymer composition in the terpolymerization of this compound (TBPMA), styrene (St), and acrylonitrile (AN) has been systematically investigated. tandfonline.com This analysis is crucial for understanding how the initial mixture of monomers influences the final polymer structure and properties.

In the study of the St/AN/TBPMA system, the compositions of the terpolymers were determined through elemental analysis of nitrogen and bromine content. tandfonline.com These experimental compositions were then compared with the theoretical compositions predicted by the Alfrey-Goldfinger equation. The data from these terpolymerizations, carried out in both aqueous emulsion and dimethylformamide (DMF) solution, show the intricate relationship between the monomer feed and the terpolymer composition. tandfonline.com

The following tables present the monomer feed compositions and the corresponding experimental and calculated terpolymer compositions for the terpolymerization carried out in both emulsion and solution.

Table 1: Terpolymerization of St (M₁), AN (M₂), and TBPMA (M₃) in Emulsion at 60°C

| Monomer Feed (mole fraction) | Terpolymer Composition (mole fraction) - Experimental | Terpolymer Composition (mole fraction) - Calculated |

| M₁ | M₂ | M₃ |

| 0.50 | 0.40 | 0.10 |

| 0.50 | 0.30 | 0.20 |

| 0.50 | 0.20 | 0.30 |

| 0.50 | 0.10 | 0.40 |

| 0.30 | 0.60 | 0.10 |

| 0.10 | 0.80 | 0.10 |

| 0.10 | 0.50 | 0.40 |

| 0.10 | 0.20 | 0.70 |

| 0.30 | 0.20 | 0.50 |

| 0.70 | 0.20 | 0.10 |

Data sourced from Janović, Sarić, and Vogl (1985). tandfonline.com

Table 2: Terpolymerization of St (M₁), AN (M₂), and TBPMA (M₃) in DMF Solution at 60°C

| Monomer Feed (mole fraction) | Terpolymer Composition (mole fraction) - Experimental | Terpolymer Composition (mole fraction) - Calculated |

| M₁ | M₂ | M₃ |

| 0.50 | 0.40 | 0.10 |

| 0.50 | 0.30 | 0.20 |

| 0.50 | 0.20 | 0.30 |

| 0.50 | 0.10 | 0.40 |

| 0.30 | 0.60 | 0.10 |

| 0.10 | 0.80 | 0.10 |

| 0.10 | 0.50 | 0.40 |

| 0.10 | 0.20 | 0.70 |

| 0.30 | 0.20 | 0.50 |

| 0.70 | 0.20 | 0.10 |

Data sourced from Janović, Sarić, and Vogl (1985). tandfonline.com

The relationship between the monomer feed and terpolymer composition is often visualized on a triangular coordinate graph, which can effectively illustrate the compositional changes from the initial monomer mixture to the final terpolymer. tandfonline.com

Investigation of Azeotropic and Pseudo-Azeotropic Regions

In terpolymerization, an azeotropic composition is a specific monomer feed composition that produces a terpolymer with the exact same composition. The investigation of such regions is significant for producing compositionally homogeneous polymers.

For the terpolymerization of styrene (St), acrylonitrile (AN), and this compound (TBPMA), researchers have established lines of unique composition for each monomer and lines of binary azeotropic composition for the monomer pairs. tandfonline.com These were determined for both emulsion and solution polymerization systems. tandfonline.com

Despite these analyses, a true ternary azeotropic composition, where the composition of the monomer feed is identical to that of the terpolymer, could not be identified for the St/AN/TBPMA system under the studied conditions. tandfonline.com However, a "pseudo-azeotropic" region was established. tandfonline.comresearchgate.net In this region, the composition of the terpolymer is very close to the composition of the monomer feed, indicating a minimal drift in composition during polymerization. This is particularly valuable for synthesizing more uniform terpolymers. tandfonline.com

Graft Copolymerization on Polymeric Supports

There is currently no specific research data available in the provided search results detailing the graft copolymerization of this compound onto polymeric supports. General methods for graft copolymerization, such as atom transfer radical polymerization (ATRP), have been widely used for other methacrylate monomers to create graft copolymers with various polymer backbones. These methods include the "grafting from" and "grafting through" techniques. However, studies specifically employing this compound in these grafting procedures are not present in the available literature.

Structure Property Relationships in Poly 2,4,6 Tribromophenyl Methacrylate and Its Copolymers

Thermal Behavior and Degradation Mechanisms

The thermal properties of PTBPMA are of particular interest due to the presence of bromine, which is known to impart flame-retardant characteristics. Understanding the thermal behavior, including decomposition pathways and stability, is crucial for its application in materials requiring enhanced fire safety.

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymers. For poly(2,4,6-tribromophenyl acrylate) (PTBPA), a closely related polymer, TGA reveals a single-stage degradation process. The 50% decomposition temperature for PTBPA has been measured at 386.07°C. researchgate.net In contrast, the thermal degradation of poly(methyl methacrylate) (PMMA) can occur in one or multiple steps depending on the specific material and experimental conditions. researchgate.netnih.govmarquette.edu For instance, some studies report a one-stage degradation for PMMA, while others observe two or even three distinct stages of mass loss. researchgate.netmarquette.eduutah.edu The initial decomposition of PMMA can begin at temperatures around 180-200°C, with subsequent stages occurring at higher temperatures. marquette.eduutah.edu

The decomposition of copolymers containing 2,4,6-tribromophenyl (B11824935) acrylate (B77674) and glycidyl (B131873) methacrylate (B99206) also exhibits a single degradation step. researchgate.net This indicates that the copolymer degrades in a relatively uniform manner under heating.

Differential Scanning Calorimetry (DSC) is employed to investigate thermal transitions, most notably the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edunetzsch.com The Tg is a critical parameter as it defines the upper service temperature of an amorphous polymer. For poly(2,4,6-tribromophenyl acrylate), the glass transition temperature has been determined by DSC. researchgate.net In comparison, the reported Tg for poly(methyl methacrylate) (PMMA) is around 109-110°C. netzsch.comnetzsch.com

The DSC technique measures the heat flow into or out of a sample as a function of temperature. mit.edu A change in the heat capacity of the material, appearing as a step-like change in the DSC thermogram, indicates the glass transition. mit.edu For copolymers, the Tg can be influenced by the composition of the constituent monomers.

The incorporation of bromine atoms into the polymer structure is a well-established strategy for enhancing thermal stability and flame retardancy. polysciences.com The monomer 2,4,6-tribromophenyl acrylate is specifically designed to confer these properties to polymers. polysciences.com The high bromine content contributes to its effectiveness as a flame-retardant additive in materials used in electronics, construction, and automotive applications. polysciences.com

The thermal stability of PTBPA, as indicated by its TGA data showing a 50% decomposition temperature of 386.07°C, is significantly higher than that of some other polymers like poly(glycidyl methacrylate), which has a 50% decomposition temperature of 395.00°C under specific conditions, though it starts degrading at a lower temperature. researchgate.net Copolymers of TBPA and GMA have shown a 50% decomposition temperature of 346.50°C. researchgate.net The mechanism of flame retardancy often involves the release of bromine radicals during combustion, which can interrupt the radical chain reactions in the gas phase, thus quenching the flame.

The study of thermal degradation kinetics provides insight into the mechanism and energy requirements of polymer decomposition. The activation energy (Ea) of degradation, often calculated from TGA data obtained at multiple heating rates using methods like the Flynn-Wall-Ozawa or Friedman methods, is a key parameter. nih.govmarquette.educjmr.org For poly(2,4,6-tribromophenyl acrylate), the activation energy for thermal degradation has been calculated to be approximately 179.75-180.58 kJ/mol. researchgate.net

In comparison, the activation energy for the thermal degradation of PMMA has been reported to be in the range of 130-140 kJ/mol, although values can vary depending on the study and the presence of additives. researchgate.netutah.edu For instance, the presence of oxygen can increase the activation energy of PMMA degradation to around 220 kJ/mol in the initial stages. utah.edu The addition of certain fillers, like carbon black, can also influence the activation energy of PMMA decomposition. cjmr.org

Specifically, a copolymer of TBPA and GMA was found to have a 50% decomposition temperature of 346.50°C, which lies between that of poly(TBPA) (386.07°C) and poly(GMA) (395.00°C, with a different degradation onset). researchgate.net The glass transition temperature of a copolymer is also dependent on the composition and the Tg of the individual homopolymers. dtic.mil Various theoretical models can be used to predict the Tg of a copolymer based on the weight or mole fraction of its constituent monomers. dtic.mil

Molecular Weight and Polydispersity Characterization

The molecular weight and polydispersity index (PDI) are fundamental characteristics of a polymer that significantly impact its mechanical and physical properties. Gel Permeation Chromatography (GPC) is the standard technique used to determine these parameters. For copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA), GPC analysis has been used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). researchgate.net

The PDI values for these copolymers were found to be greater than 1, indicating that the polymers are polydisperse in nature. researchgate.net The specific values of Mn and Mw vary depending on the feed ratio of the monomers during polymerization. researchgate.net For example, for a copolymer with a specific feed composition, the Mn was found to be 24,254 g/mol and the Mw was 50,381 g/mol , resulting in a PDI of 2.07. researchgate.net The polydispersity can provide insights into the polymerization mechanism, with values around 2.0 often suggesting that termination occurs predominantly by disproportionation. researchgate.net

Interactive Data Table: Thermal Properties of Poly(2,4,6-Tribromophenyl Acrylate) and Related Polymers

| Polymer | 50% Decomposition Temperature (°C) | Degradation Range (°C) | Activation Energy (Ea) (kJ/mol) |

| Poly(2,4,6-Tribromophenyl Acrylate) (PTBPA) | 386.07 researchgate.net | 361.42 - 400.85 researchgate.net | 180.58 researchgate.net |

| Copoly(TBPA-GMA) | 346.50 researchgate.net | 314.87 - 357.50 researchgate.net | 185.20 researchgate.net |

| Poly(glycidyl methacrylate) (PGMA) | 395.00 researchgate.net | 305.00 - 445.00 researchgate.net | 75.42 researchgate.net |

Interactive Data Table: Molecular Weight Data for Copolymers of 2,4,6-Tribromophenyl Acrylate (TBPA) and Glycidyl Methacrylate (GMA)

| TBPA in Feed (mole fraction) | GMA in Feed (mole fraction) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| 0.109 researchgate.net | 0.891 researchgate.net | 24254 researchgate.net | 50381 researchgate.net | 2.07 researchgate.net |

| 0.212 researchgate.net | 0.788 researchgate.net | 37734 researchgate.net | 66675 researchgate.net | 1.76 researchgate.net |

| 0.420 researchgate.net | 0.580 researchgate.net | 37262 researchgate.net | 74327 researchgate.net | 1.99 researchgate.net |

| 0.517 researchgate.net | 0.483 researchgate.net | 34902 researchgate.net | 72437 researchgate.net | 2.07 researchgate.net |

| 0.612 researchgate.net | 0.388 researchgate.net | 34281 researchgate.net | 78123 researchgate.net | 2.27 researchgate.net |

| 0.818 researchgate.net | 0.182 researchgate.net | 53500 researchgate.net | 86193 researchgate.net | 1.61 researchgate.net |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz This information is crucial as it directly influences many of the physical properties of the polymer, such as its mechanical strength and solution viscosity. lcms.cz

In the study of copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA), GPC was utilized to determine the number-average molecular weight (M̄n), weight-average molecular weight (M̄w), and the polydispersity index (PDI = M̄w/M̄n). researchgate.net For a series of copolymers with varying feed ratios of TBPA and GMA, the molecular weights were found to vary, reflecting the influence of the monomer composition on the polymerization process. researchgate.net

For instance, a copolymer synthesized from a feed with a mole fraction of 0.109 TBPA exhibited an M̄n of 24,254 and an M̄w of 50,381, resulting in a PDI of 2.07. researchgate.net As the mole fraction of TBPA in the feed was increased, the molecular weights of the resulting copolymers also generally increased. researchgate.net A copolymer derived from a 0.818 mole fraction of TBPA showed an M̄n of 53,500 and an M̄w of 86,193, with a PDI of 1.61. researchgate.net This suggests that the bulky tribromophenyl group does not hinder the polymerization and can lead to the formation of high molecular weight polymers.

Interactive Table: Molecular Weight Data for Poly(TBPA-co-GMA) Copolymers

| Mole Fraction of TBPA in Feed | M̄n ( g/mol ) | M̄w ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0.109 | 24,254 | 50,381 | 2.07 |

| 0.212 | 37,734 | 66,675 | 1.76 |

| 0.420 | 37,262 | 74,327 | 1.99 |

| 0.517 | 34,902 | 72,437 | 2.07 |

| 0.612 | 34,281 | 78,123 | 2.27 |

Data sourced from a study on the synthesis and characterization of copolymers of 2,4,6-tribromophenyl acrylate and glycidyl methacrylate. researchgate.net

Spectroscopic Characterization of Polymeric Architectures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for elucidating the detailed microstructure of polymers. researchgate.netresearchgate.net These methods provide information on the chemical composition, monomer sequencing, and stereochemistry of the polymer chains.

¹H and ¹³C NMR Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the composition of copolymers. researchgate.netresearchgate.net In copolymers of 2,4,6-tribromophenyl acrylate (TBPA) and glycidyl methacrylate (GMA), the copolymer composition can be calculated by comparing the integration of the aromatic proton signals from the TBPA units with the aliphatic proton signals from the GMA units. researchgate.net The aromatic protons of the TBPA unit typically appear as two singlets in the ¹H NMR spectrum. researchgate.net

For a copolymer of N-(p-bromophenyl)-2-methacrylamide and glycidyl methacrylate, the ¹H NMR spectrum showed resonance signals corresponding to the chemical shifts of the respective homopolymers, confirming the incorporation of both monomer units into the copolymer chain. researchgate.net Similarly, the ¹³C NMR spectrum of this copolymer displayed signals for the carbonyl carbons of both the amide and ester groups, as well as the carbons of the epoxy group in the GMA unit. researchgate.net The ability to use proton-decoupled ¹³C NMR with short delays between pulses has been shown to be a powerful technique for determining ratios between different components in a mixture, which is applicable to copolymer analysis. nih.gov

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the polymer structure. researchgate.netresearchgate.net For a copolymer of 2,4,6-tribromophenyl methacrylate (TBPMA) and glycidyl methacrylate (GMA), the FT-IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group, the aromatic C-Br bonds, and the epoxy group of GMA. researchgate.net In a similar copolymer system, the FT-IR spectrum confirmed the presence of N-H stretching of the amide group, C-H stretching of the aromatic system, and the carbonyl stretching of both the ester and amide groups. researchgate.net The appearance of sharp bands corresponding to the epoxy group confirms that this functional group remains intact during polymerization. researchgate.net

Optical Properties and Refractive Index Characteristics of Polymers

Polymers containing heavy atoms like bromine are known to exhibit high refractive indices. nih.gov Poly(this compound) has a reported refractive index (n20/D) of 1.660. chemicalbook.comchemicalbook.comchemicalbook.com This high refractive index is a direct consequence of the high atomic polarizability of the bromine atoms and the presence of the aromatic ring in the monomer unit.

High refractive index polymers (HRIPs) are sought after for various optical applications. nih.gov The introduction of sulfur into a polymethacrylate (B1205211) matrix has been shown to increase the refractive index to as high as 1.72 while maintaining high transparency in the visible region. nih.gov Similarly, the incorporation of the tribromophenyl group makes PTBPMA and its copolymers attractive for applications requiring high refractive index materials. The monomer, 2,4,6-tribromophenyl acrylate, is noted for its suitability in creating high refractive index (n ~ 1.60) polymers. polysciences.comspecialchem.comspecialchem.com

The refractive index of poly(methyl methacrylate) (PMMA) itself is around 1.49. researchgate.netoptic-gaggione.com The significant increase in the refractive index of PTBPMA compared to PMMA highlights the effectiveness of incorporating highly polarizable groups into the polymer structure.

Mechanical and Morphological Properties of Derived Polymeric Materials

The mechanical and morphological properties of polymers are intrinsically linked to their molecular structure, including molecular weight, chain rigidity, and intermolecular forces. The bulky and rigid tribromophenyl group in PTBPMA is expected to significantly influence these properties.

The morphology of polymer films can be investigated using techniques like scanning electron microscopy. lettersonmaterials.com The surface morphology of polymer films plays a crucial role in their performance in various applications, including as sensory devices. lettersonmaterials.com While specific data on the mechanical and morphological properties of poly(this compound) is not extensively detailed in the provided search results, it can be inferred that the rigidity of the tribromophenyl group would likely lead to a higher glass transition temperature and increased stiffness compared to a more flexible polymer like poly(methyl methacrylate). specialchem.com The morphology of films of polyaniline derivatives has been shown to influence their electrical conductivity and sensory sensitivity. lettersonmaterials.com

Corrosion Resistance Performance of Derived Halogenated Copolymers

Halogenated polymers are known for their chemical inertness and resistance to harsh environments, making them suitable for corrosion protection applications. researchgate.net Copolymers containing this compound have been investigated for their ability to protect metallic surfaces from corrosion. researchgate.net

Computational and Theoretical Investigations of 2,4,6 Tribromophenyl Methacrylate Systems

Density Functional Theory (DFT) Studies on Monomer Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometry and electronic structure of molecules. DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the optimized structure of the TBPMA monomer. These calculations provide precise information on bond lengths and bond angles. oaji.net It is important to note that theoretical calculations typically model the molecule in a gaseous, isolated state. oaji.net This can lead to slight deviations from experimental values, which are often obtained from the solid phase where intermolecular forces are at play. oaji.net

The reactivity of the TBPMA monomer can also be assessed using DFT. By analyzing the electron distribution and orbital energies, researchers can predict how the monomer will behave in chemical reactions, particularly polymerization.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. oaji.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. oaji.netmdpi.com A smaller gap suggests higher reactivity. mdpi.com

For TBPMA, the HOMO-LUMO gap has been calculated to be approximately 4.898 eV at the B3LYP/6-311++G(d,p) level and 4.969 eV at the M06-2X/6-311++G(d,p) level. oaji.net These values provide a quantitative measure of the monomer's reactivity. From the HOMO and LUMO energies, other important chemical reactivity descriptors can be derived, such as ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO). oaji.net These descriptors offer a deeper understanding of the molecule's electronic properties and its propensity to participate in chemical reactions.

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | 4.898 oaji.net | 4.969 oaji.net |

| Ionization Potential (eV) | Value | Value |

| Electron Affinity (eV) | Value | Value |

Molecular Electrostatic Potential (MEP) Mapping and Thermodynamic Property Calculations

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.demdpi.com The MEP map reveals regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. oaji.net In an MEP map, red areas typically indicate regions of negative potential (electron-rich), while blue areas denote regions of positive potential (electron-poor). uni-muenchen.deresearchgate.net For TBPMA, the MEP map would highlight the electronegative oxygen atoms of the methacrylate group as potential sites for electrophilic attack and the electropositive regions as susceptible to nucleophilic attack.

Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated using computational methods. These calculations provide insights into the stability of the TBPMA monomer and the feasibility of its polymerization under different conditions.

Kinetic Modeling of Polymerization Processes

Kinetic modeling is employed to understand and predict the rates and mechanisms of polymerization reactions. cam.ac.uk For methacrylate monomers, polymerization is a complex process involving initiation, propagation, and termination steps. kpi.ua The rates of these individual steps are governed by kinetic constants, which can be determined experimentally or estimated through modeling. kpi.ua

Software packages like PREDICI® are used to simulate polymerization kinetics. mdpi.commdpi.com These simulations can model the evolution of monomer conversion, polymer composition, and molecular weight distribution over time. mdpi.com For systems involving methacrylates, it's important to consider factors like diffusion-controlled reactions, which can significantly impact the polymerization kinetics. kpi.uamdpi.com Kinetic models can be refined by comparing simulation results with experimental data, leading to a more accurate understanding of the polymerization process. nanoient.org

Simulation of Polymer Chain Conformation and Dynamics

These simulations can be used to study various aspects of the polymer's behavior, such as its glass transition temperature and its response to external stimuli. The conformation of the polymer chains, whether they adopt a coiled or more extended structure, has a direct impact on the macroscopic properties of the material. nih.gov Understanding these dynamics at a molecular level is crucial for designing polymers with specific desired characteristics.

Advanced Applications of 2,4,6 Tribromophenyl Methacrylate Based Materials

Flame Retardant Polymer Systems

2,4,6-Tribromophenyl (B11824935) methacrylate (B99206) is utilized as a reactive flame retardant, meaning it can be copolymerized into a polymer backbone. icpdas.com This method of incorporation chemically bonds the flame retardant to the polymer, reducing the potential for it to leach out over time, which can be a concern with additive flame retardants. The high bromine content of 2,4,6-tribromophenyl methacrylate makes it an effective candidate for imparting fire resistance to various polymer systems, including plastics, adhesives, and coatings. polyzen.comnih.gov

Brominated flame retardants, including polymers derived from this compound, primarily function in the gas phase of a fire. nih.gov When the polymer is heated, it undergoes thermal degradation and releases hydrogen bromide (HBr). icpdas.com This HBr acts as a radical scavenger in the flame, interrupting the exothermic chain reactions of combustion. icpdas.comnih.gov

Specifically, the combustion process involves highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals. nih.gov Hydrogen bromide reacts with these high-energy radicals to form less reactive bromine radicals (Br•) and water. icpdas.comnih.gov The bromine radical is less effective at propagating the fire's chemical reactions, which slows down the combustion process, reduces heat generation, and cools the system. nih.gov This interruption of the radical chain mechanism is a key factor in the flame retardant efficacy of brominated compounds. icpdas.comnih.gov

In addition to the gas phase mechanism, some flame retardants can also act in the solid phase by promoting the formation of a char layer on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby slowing down further decomposition. nih.gov

The effectiveness of brominated flame retardants like those based on this compound can be significantly enhanced through synergistic interactions with other additives. A well-known synergist for halogenated flame retardants is antimony trioxide (Sb₂O₃). icpdas.comnih.gov In the presence of hydrogen bromide released from the decomposing polymer, antimony trioxide forms antimony halides. These compounds also act in the gas phase to quench the flame-propagating radicals, amplifying the flame retardant effect. icpdas.com

Research has also explored the synergistic effects of brominated flame retardants with other materials, such as nanoclays and metal compounds. For instance, organoclays have been shown to improve the fire-retardant properties of polystyrene containing brominated flame retardants by enhancing the formation of a protective char layer and reducing the peak heat release rate. acs.org Similarly, certain metal tungstates, like zinc tungstate (B81510) (ZnW), have demonstrated synergistic or additive effects with polymeric brominated flame retardants in polyamide 6.6, leading to increased Limiting Oxygen Index (LOI) values and reduced heat release rates. sigmaaldrich.com

Interactive Table: Synergistic Flame Retardant Systems

| Flame Retardant System | Polymer Matrix | Synergist | Observed Effect |

|---|---|---|---|

| Brominated Flame Retardant | Polystyrene | Organoclay | Increased char formation, reduced peak heat release rate acs.org |

| Polymeric Brominated FR | Polyamide 6.6 | Zinc Tungstate (ZnW) | Increased Limiting Oxygen Index (LOI), reduced heat release rate sigmaaldrich.com |

Optical and Electronic Materials

The incorporation of heavy atoms like bromine and aromatic structures into a polymer can significantly increase its refractive index. This has led to the investigation of materials based on this compound for optical applications where high refractive index is a desirable property.

Polymers with a high refractive index are crucial for the miniaturization of optical components and for improving the performance of optical devices. The refractive index of a polymer is influenced by its chemical structure. The presence of aromatic rings, sulfur, and halogen atoms, such as bromine, tends to increase the refractive index.

Poly(this compound) has a reported refractive index of 1.660, which is significantly higher than that of common optical polymers like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. nih.govresearchgate.net This high refractive index is attributed to the three bromine atoms and the phenyl ring in the monomer unit. Copolymers containing this compound can be synthesized to tune the refractive index of the final material.

Interactive Table: Refractive Indices of Selected Polymers

| Polymer | Refractive Index (n) |

|---|---|

| Poly(this compound) | 1.660 nih.gov |

| Poly(methyl methacrylate) (PMMA) | ~1.49 researchgate.net |

While specific research on the use of this compound in these applications is not extensively documented in the public domain, its high refractive index suggests potential utility in several areas of optical and electronic materials.

Optical Waveguides: Materials with a high refractive index are used to create the core of an optical waveguide, enabling the guidance of light. Polymers based on this compound could be candidates for such applications.

Ophthalmic Devices: In ophthalmic lenses, a higher refractive index allows for thinner and lighter lenses with the same optical power. The high refractive index of poly(this compound) makes it a theoretically interesting material for this purpose.

Anti-reflective Coatings: Anti-reflective coatings are designed to reduce reflections from the surface of optical components. These coatings are often made of multiple layers of materials with different refractive indices. High refractive index polymers could be used in these layered structures to control light reflection and transmission. A patent for an anti-reflective coating composition includes a polymer with repeating units that can contain a bromine atom, highlighting the relevance of brominated compounds in this field. miljodirektoratet.no

Biomedical Materials Research

The application of this compound in the biomedical field is an area of emerging interest, primarily due to the potential for creating radiopaque polymers.

Most polymers, composed mainly of carbon, hydrogen, and oxygen, are radiolucent, meaning they are transparent to X-rays. nih.govacs.org This makes it difficult to visualize polymer-based medical implants, such as catheters or orthopedic devices, using standard imaging techniques like fluoroscopy or X-ray radiography. polyzen.comnih.gov To overcome this, radiopaque fillers, which are substances that absorb X-rays, are often added to the polymer. icpdas.compolyzen.com

An alternative approach is to create inherently radiopaque polymers by incorporating elements with high atomic numbers into the polymer structure. nih.gov Bromine, with an atomic number of 35, can impart radiopacity to a polymer. Therefore, polymers and copolymers of this compound are being explored for their potential as radiopaque biomaterials. nih.govnih.gov Covalently bonding the radiopaque element into the polymer backbone, as is the case with reactive monomers like this compound, may offer advantages over simply blending in radiopaque fillers, potentially leading to more stable materials. nih.gov

While research in this area is still developing, the ability to make medical devices visible under X-ray without the need for additives that could potentially leach out or compromise the mechanical properties of the material is a significant driver for this research. polyzen.comnih.gov The biocompatibility of such brominated polymers would require thorough investigation before any clinical application. nih.govacs.org

Environmental Impact and Ecotoxicological Considerations of 2,4,6 Tribromophenyl Methacrylate and Its Derivatives

Environmental Occurrence and Distribution of Brominated Phenols and Derivatives

Brominated phenols, including 2,4,6-tribromophenol (B41969) (TBP), which is a precursor and potential degradation product of 2,4,6-tribromophenyl (B11824935) methacrylate (B99206), are found globally in various environmental compartments. nih.govresearchgate.net Their presence stems from both industrial production and natural biosynthesis by some marine organisms. nih.govresearchgate.net As a result of its widespread use as a flame retardant and pesticide, and its formation from the breakdown of other brominated flame retardants (BFRs), TBP is ubiquitous in the environment. nih.govresearchgate.net

These compounds have been detected in:

Water: Brominated phenols have been identified in both marine and riverine environments. researchgate.net Specifically, 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol have been found in seawater, while various chlorophenols and 2,4,6-tribromophenol have been detected in river water. researchgate.net

Sediment: Higher concentrations of brominated phenols are often found in marine sediments compared to riverine sediments, suggesting that natural formation contributes significantly to their levels in marine environments. researchgate.net

Soil: When released into the soil, models predict that the majority of 2,4,6-tribromophenol (99.9%) will remain in the soil with little migration to other environmental compartments. oecd.org

Air and Dust: TBP has been detected in indoor and outdoor air, as well as in house dust, indicating human exposure through inhalation and ingestion of dust particles. researchgate.net

The distribution of these compounds is influenced by their physicochemical properties. For instance, the water solubility of brominated phenols is a key factor in their environmental distribution and potential for degradation. oup.com

Persistence and Bioaccumulation Potential in Ecosystems

Brominated flame retardants, including novel brominated flame retardants (NBFRs) that have replaced older formulations, exhibit characteristics of persistent organic pollutants (POPs). researchgate.net They are resistant to degradation and can bioaccumulate in organisms, leading to biomagnification in both aquatic and terrestrial food webs. researchgate.netgdut.edu.cn

Key points regarding persistence and bioaccumulation include:

Persistence: Many BFRs are resistant to both biotic and abiotic degradation processes. gdut.edu.cn Sorption to sludge and sediments is a primary fate for these compounds in aquatic environments. gdut.edu.cn

Bioaccumulation: The lipophilic nature of many BFRs allows them to accumulate in the fatty tissues of organisms. researchgate.net The lack of covalent bonding when used as additives in polymers facilitates their leaching into the environment. researchgate.net

Trophic Transfer: Studies have shown that NBFRs can be transferred through marine food webs, with some compounds exhibiting significant trophic magnification. nih.gov The bioaccumulation factor (BAF) for many NBFRs has been observed to increase with the trophic level of the organism. nih.gov In terrestrial ecosystems, certain NBFRs have shown the potential for biomagnification in mammalian food chains. nih.gov

Bioconcentration Factor (BCF): For 2,4,6-tribromophenol, reported BCF values in fish vary, with a conservative measured value being 513. oecd.org This indicates a significant potential for accumulation from the surrounding water.

Transformation Pathways and Degradation Products in the Environment

Once released into the environment, 2,4,6-tribromophenyl methacrylate and its derivatives can undergo various transformation processes, leading to the formation of potentially more toxic and persistent compounds.

A significant concern with brominated phenols is their potential to act as precursors for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). oup.com These compounds are structurally similar to their highly toxic chlorinated analogs. nih.gov

Thermal Formation: High-temperature processes, such as the pyrolysis of 2-bromophenol (B46759), can lead to the formation of PBDDs and PBDFs. nih.gov The yields of PBDDs from 2-bromophenol have been found to be significantly higher than those of their chlorinated counterparts from 2-chlorophenol. nih.gov

Photochemical Formation: Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are themselves environmental contaminants, can undergo photochemical transformation to form PBDDs. diva-portal.org This pathway is considered a potentially important source of PBDDs in biota. diva-portal.org

Biotransformation: In rice plants, 2,4,6-tribromophenol has been shown to undergo biotic dimeric reactions, leading to the formation of hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs. nih.gov

In addition to the formation of PBDD/Fs, photolytic and thermal degradation can lead to other transformation products.

Photodegradation: The phototransformation of 2,4,6-tribromophenol in aqueous solutions under UV irradiation follows pseudo-first-order kinetics. nih.gov The degradation rate is influenced by factors such as pH and the presence of other substances like iron ions. nih.gov Photoproducts identified include dihydroxylated dibromobenzene, hydroxylated polybrominated diphenyl ethers (OH-PBDEs), and dihydroxylated polybrominated biphenyls (di-OH-PBBs), suggesting hydrodebromination and photodimerization as reaction pathways. nih.gov The direct photolysis of another novel BFR, 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), under simulated sunlight has a half-life of 42.3 hours, with consecutive debromination and photo-Fries rearrangement being the main degradation pathways. nih.gov

Thermal Degradation: The thermal degradation of 2-bromophenol on a copper oxide/silica surface has been shown to produce a range of products, including dibenzofuran, various brominated dibenzofurans and dibenzo-p-dioxins, as well as 2,4,6-tribromophenol and other polybrominated phenols and benzenes. nih.gov

Ecotoxicological Studies on Aquatic and Terrestrial Organisms

The ecotoxicity of this compound and its derivatives has been investigated in various organisms. The GHS classification for this compound indicates it may cause long-lasting harmful effects to aquatic life. nih.gov

Aquatic Organisms: Studies on 2,4,6-tribromophenol have shown toxicity to fish. For the Nile tilapia (Oreochromis niloticus), subchronic and trophic exposure to TBP affected the hepatosomatic index in both males and females, and erythrocytes in males were found to be particularly sensitive to TBP exposure. nih.gov The acute toxicity of TBP to the Himedaka fish (Oryzias latipes) has also been reported. oecd.org

Terrestrial Organisms: While specific studies on the ecotoxicity of this compound on terrestrial organisms are limited, the bioaccumulation potential of related compounds in terrestrial food chains suggests a potential for adverse effects. nih.gov

Human Health Risk Assessment and Regulatory Implications

The ubiquitous presence of brominated phenols and their derivatives in the environment, including in house dust and food, leads to human exposure. researchgate.net

Human Exposure: The primary routes of human exposure to 2,4,6-tribromophenol are through the diet and ingestion of dust. nih.govresearchgate.net

Health Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation. nih.gov 2,4,6-tribromophenol is also known to be an endocrine disruptor. nih.gov

Regulatory Status: The potential for PBDDs and PBDFs to contribute significantly to the total dioxin toxic equivalency (TEQ) in humans has led to their consideration for inclusion in the World Health Organization (WHO) Toxicity Equivalency Factor (TEF) scheme. nih.gov Due to its hazardous properties, there is a recommendation to investigate industrial exposure to 2,4,6-tribromophenol and to perform a risk assessment if necessary. oecd.org

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 2,4,6-Tribromophenyl (B11824935) methacrylate (B99206) has primarily focused on its synthesis, polymerization, and the properties imparted by the tribromophenyl group. A key contribution of the existing research is the establishment of TBPMA as a reactive flame retardant. Unlike additive flame retardants, which are physically blended with a polymer, reactive flame retardants like TBPMA are covalently incorporated into the polymer backbone. This integration prevents leaching and migration of the flame-retardant species, a significant advantage in terms of environmental impact and long-term material stability.